2-Methyl-4-phenoxybenzaldehyde
Overview
Description
2-Methyl-4-phenoxybenzaldehyde is a chemical compound with the CAS Number: 57830-12-3 and a molecular weight of 212.25 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14H12O2 . The InChI code is 1S/C14H12O2/c1-11-9-14 (8-7-12 (11)10-15)16-13-5-3-2-4-6-13/h2-10H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 212.25 . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
1. Role in Cascade Reactions for Producing Methylbenzaldehydes
2-Methyl-4-phenoxybenzaldehyde can be involved in self-terminated cascade reactions that produce methylbenzaldehydes. These are useful precursors for chemicals like phthalic anhydride and terephthalic acid, which are essential in various industrial applications. Such reactions, occurring during ethanol upgrading on hydroxyapatite catalysts, demonstrate the potential of this compound in the efficient conversion of bioethanol to value-added chemicals (Moteki, Rowley, & Flaherty, 2016).
2. Synthesis of Biologically Active Compounds
This chemical plays a crucial role in synthesizing biologically active compounds. For instance, it is used in the synthesis of Schiff base compounds, which exhibit significant antioxidant, enzyme inhibition, and antimicrobial properties. Such compounds are synthesized through condensation reactions, highlighting the versatility of this compound in creating compounds with enhanced bioactivity upon chelation or coordination with metal ions (Sumrra et al., 2018).
3. In Synthesis of Fluorescence Sensing Compounds
This compound is used in synthesizing compounds with fluorescence sensing properties. These synthesized compounds, such as certain quinoline-based isomers, have applications in detecting metal ions like Al3+ and Zn2+. Their ability to produce distinct color changes observable by the naked eye is particularly useful in various scientific and industrial contexts (Hazra et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body .
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It is known that similar compounds can have varying bioavailability depending on their chemical structure .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
properties
IUPAC Name |
2-methyl-4-phenoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11-9-14(8-7-12(11)10-15)16-13-5-3-2-4-6-13/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSJFPSCOWYPRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60703005 | |
Record name | 2-Methyl-4-phenoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60703005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
57830-12-3 | |
Record name | 2-Methyl-4-phenoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60703005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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